Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is a chemical compound characterized by its molecular formula . This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in their ring structure. The compound is notable for its applications in organic synthesis, particularly in the pharmaceutical industry where it serves as a precursor for various drug formulations and agrochemicals.
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is derived from ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate through the introduction of a hydrobromide group. This modification enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions. The classification of this compound falls under organic compounds, specifically within the category of substituted pyrimidines.
The synthesis of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide typically involves several key steps:
In industrial settings, optimized conditions are employed to enhance yield and purity. Continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial for maintaining consistent quality throughout the synthesis process.
The molecular structure of ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide features:
The compound's structure can be represented as follows:
Spectroscopic techniques such as NMR and NMR are utilized to confirm the structure. For instance:
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide can participate in various chemical reactions:
The mechanism of action for ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide primarily revolves around its ability to act as an electrophile due to the carbonyl group adjacent to the nitrogen atoms in the pyrimidine ring. This property allows it to engage in nucleophilic attacks from various nucleophiles leading to diverse synthetic pathways.
In biological contexts, derivatives of this compound have been studied for their interactions with biological macromolecules, potentially influencing enzymatic pathways or serving as inhibitors for specific targets.
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide typically appears as a crystalline solid with a melting point ranging from 210 °C to 211 °C . It is soluble in polar solvents such as methanol and acetic acid but may have limited solubility in non-polar solvents.
The chemical properties include:
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide finds numerous applications in scientific research:
The synthesis of pyrimidine carboxylate derivatives typically begins with uracil or its analogs as core building blocks. For ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a common route involves the direct carboxylation of uracil at the C5 position. One established method uses 5-bromouracil, formed by reacting uracil with bromoacetic acid under controlled conditions. Subsequent esterification with ethanol in the presence of acid catalysts yields the ethyl carboxylate ester [8]. This method produces the intermediate with moderate yields (60–70%), though purification remains challenging due to byproducts.
An alternative pathway employs cyclocondensation reactions of urea derivatives with β-keto esters. For instance, ethyl acetoacetate reacts with urea under acidic conditions to form a tetrahydropyrimidinone scaffold, which can be dehydrogenated to the target dihydropyrimidine. However, this approach often requires harsh oxidants and suffers from low regioselectivity .
Table 1: Traditional Synthetic Routes for Ethyl 2-Oxo-1,2-Dihydropyrimidine-5-Carboxylate
Starting Material | Reagents/Conditions | Key Product | Yield |
---|---|---|---|
5-Bromouracil | Ethanol, H₂SO₄, reflux | Ethyl uracil-5-carboxylate (CAS 28485-17-8) | ~65% |
Ethyl acetoacetate | Urea, HCl, 80°C, 12h | Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 70% |
Uracil | Bromoacetic acid, then ethanol | 5-Carbethoxyuracil (C₇H₈N₂O₄) | 60% |
Converting the free base ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 95928-49-7) to its hydrobromide salt (CAS 91978-81-3) enhances crystallinity and stability for pharmaceutical applications. Modern methodologies employ direct acidification using hydrogen bromide (HBr) in organic solvents. The free base is dissolved in anhydrous ethanol or acetone, followed by dropwise addition of 48% HBr at 0–5°C. This minimizes degradation and ensures a stoichiometric 1:1 salt formation [2] [4].
A solvent-free approach uses gas-phase HBr treatment, where the free base is exposed to HBr vapor under reduced pressure. This method achieves near-quantitative yields and reduces solvent waste, aligning with green chemistry principles. The resulting hydrobromide salt (C₇H₉BrN₂O₃) exhibits high purity (>99%), confirmed by elemental analysis [4].
Optimizing cyclocondensation—a key step in pyrimidine ring formation—requires precise solvent and catalyst selection. Polar protic solvents like ethanol or acetic acid facilitate proton transfer in urea-ester condensations, while Lewis acids (e.g., ZnCl₂) accelerate ring closure. For example, synthesizing the dihydropyrimidine core achieves 85% yield when refluxed in glacial acetic acid, which acts as both solvent and catalyst [8].
Non-polar solvents (toluene) enable azeotropic water removal, shifting equilibrium toward product formation. Catalytic iodine (5 mol%) further enhances efficiency by promoting enolization of β-keto esters. Recent studies show biocatalysts (lipases) under mild conditions (40°C) suppress side products, though reaction times extend to 24–48h [6] [8].
Table 2: Solvent/Catalyst Systems for Cyclocondensation
Solvent | Catalyst | Temperature | Reaction Time | Yield | Advantages |
---|---|---|---|---|---|
Glacial acetic acid | None | Reflux | 8h | 85% | Self-catalyzing |
Toluene | I₂ (5 mol%) | 110°C | 6h | 82% | Azeotropic dehydration |
Ethanol | Lipase B | 40°C | 48h | 78% | Eco-friendly, low side products |
Water | p-TSA | 100°C | 10h | 70% | Cost-effective |
Scaling pyrimidine carboxylate synthesis demands integrated strategies:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9